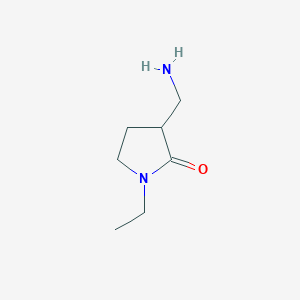

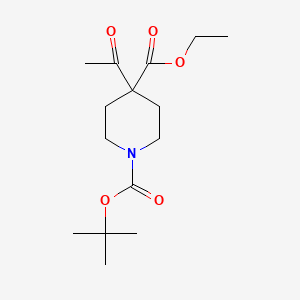

3-(Aminomethyl)-1-ethylpyrrolidin-2-one

カタログ番号 B1380749

CAS番号:

1543181-01-6

分子量: 142.2 g/mol

InChIキー: KJSMMXCAVPLHFA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, etc .科学的研究の応用

Synthesis and Characterization

- N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants were synthesized by aminomethylation, revealing potential antioxidant activity and effects on blood coagulation parameters (Hakobyan et al., 2020).

- An efficient HPLC method with pre-column derivatization was developed for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, essential for pharmaceutical applications (Wang et al., 2015).

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines showcases their significance as bifunctional building blocks in fluorinated pharmaceuticals (Verniest et al., 2010).

Catalysis and Reaction Mechanisms

- A study on Mn(II) complexes with different nuclearities, including 2-formyl-4-methyl-6-N-ethylpyrrolidine-iminomethyl-phenol (HL2), revealed their catecholase-like activity, contributing to a better understanding of enzyme mimetics and catalysis (Chakraborty et al., 2016).

- The Manganese-catalyzed aminomethylation of aromatic compounds with methanol, demonstrates a sustainable and efficient method for C-C and C-N bond formations, crucial in organic synthesis and material science (Mastalir et al., 2017).

Applications in Drug Synthesis and Biomedical Research

- A microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones indicates the potential of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one derivatives in pharmaceuticals (Azmy et al., 2018).

- The synthesis of novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, and their antifungal activities highlight the relevance in developing new pharmaceutical agents (Cvetković et al., 2019).

Advanced Material Development

- Luminescent aminoclay grafted with lanthanide complexes synthesized via a Michael-like addition reaction has implications in light harvesting and gas sensing applications, indicating the versatility of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one derivatives in material science (Li et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(aminomethyl)-1-ethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-4-3-6(5-8)7(9)10/h6H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSMMXCAVPLHFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-1-ethylpyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

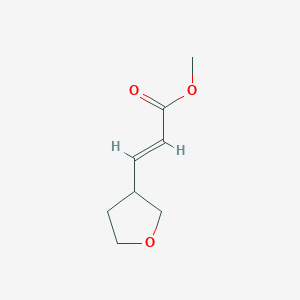

Tetrahydrofuran-3-acrylic acid methyl ester

1563680-03-4

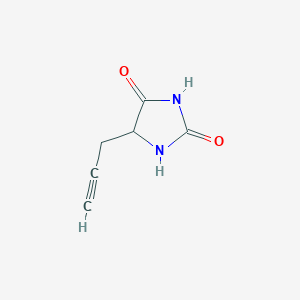

5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione

515130-59-3

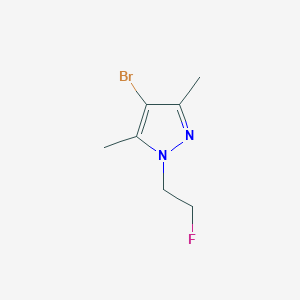

4-bromo-1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole

1427011-97-9

3-(2-Fluorophenyl)dihydrofuran-2,5-dione

1226148-99-7

![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)

![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)

![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)